2-Fluoro-5-nitrobenzotrifluoride

Catalog No.
S704806
CAS No.
400-74-8
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzotrifluoride

CAS Number

400-74-8

Product Name

2-Fluoro-5-nitrobenzotrifluoride

IUPAC Name

1-fluoro-4-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H

InChI Key

DNTHMWUMRGOJRY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

Synthesis:

-Fluoro-5-nitrobenzotrifluoride can be synthesized through various methods, including the nitration of 2-fluoro-5-trifluoromethylbenzene with fuming nitric acid or a mixture of nitric and sulfuric acids. [PubChem, 2-Fluoro-5-nitrobenzotrifluoride, ""]

Properties:

This compound is a colorless liquid at room temperature with a boiling point of 105-110 °C at 25 mmHg and a density of 1.522 g/mL at 25 °C. [Sigma-Aldrich, 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8, ""]

Potential Applications:

Research suggests that 2-Fluoro-5-nitrobenzotrifluoride may have potential applications in various scientific fields, including:

  • Organic synthesis: As a versatile intermediate for the synthesis of other fluorinated aromatic compounds due to the presence of both electron-withdrawing groups (nitro and trifluoromethyl) and a reactive fluorine atom. [US Patent 6232474 B1, Fluorinated N-heterocyclic compounds and their preparation, ""]
  • Pharmaceutical development: As a potential precursor for the synthesis of novel pharmaceuticals due to the presence of functional groups that can participate in various chemical reactions. However, more research is required to explore its specific therapeutic potential and safety profile.
  • Material science: As a potential component in the development of new functional materials due to the presence of fluorine atoms, which can influence properties like thermal stability, electrical conductivity, and water repellency. Further research is needed to explore its specific applications in this field.

Molecular Structure Analysis

The key feature of 2-Fluoro-5-nitrobenzotrifluoride's structure is the combination of electron-withdrawing groups: two fluorine atoms at the alpha positions (adjacent to the central carbon) and a nitro group at the para position (opposite the fluorine on the ring). This combination can deactivate the aromatic ring towards electrophilic aromatic substitution reactions. Additionally, the three fluorine atoms on the trifluoromethyl group (-CF3) can participate in hydrogen bonding and van der Waals interactions, potentially influencing the compound's solubility and interactions with other molecules [].


Chemical Reactions Analysis

  • Nucleophilic Aromatic Substitution (S_NAr): Due to the deactivating effect of the nitro group, S_NAr reactions might be slow. However, under strong basic conditions, substitution with a strong nucleophile might be possible.
  • Reduction: The nitro group can be reduced to an amine group under appropriate reducing conditions [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature
  • Melting Point: Expected to be above 100°C due to the presence of the bulky trifluoromethyl group and the nitro group
  • Boiling Point: Expected to be high due to the combined effect of strong intermolecular forces (dipole-dipole interactions and hydrogen bonding)
  • Solubility: Likely limited in water due to the hydrophobic nature of the trifluoromethyl group. Solubility in organic solvents like dichloromethane or dimethylformamide is expected to be higher

Currently, there's no documented research on the specific mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride in any biological system.

Due to the lack of documented research on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations:

  • Potential Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. 2-Fluoro-5-nitrobenzotrifluoride should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Flammability: Nitroaromatic compounds can be flammable. Proper handling procedures to avoid ignition sources are recommended.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

400-74-8

Wikipedia

2-Fluoro-5-nitrobenzotrifluoride

Dates

Modify: 2023-08-15

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